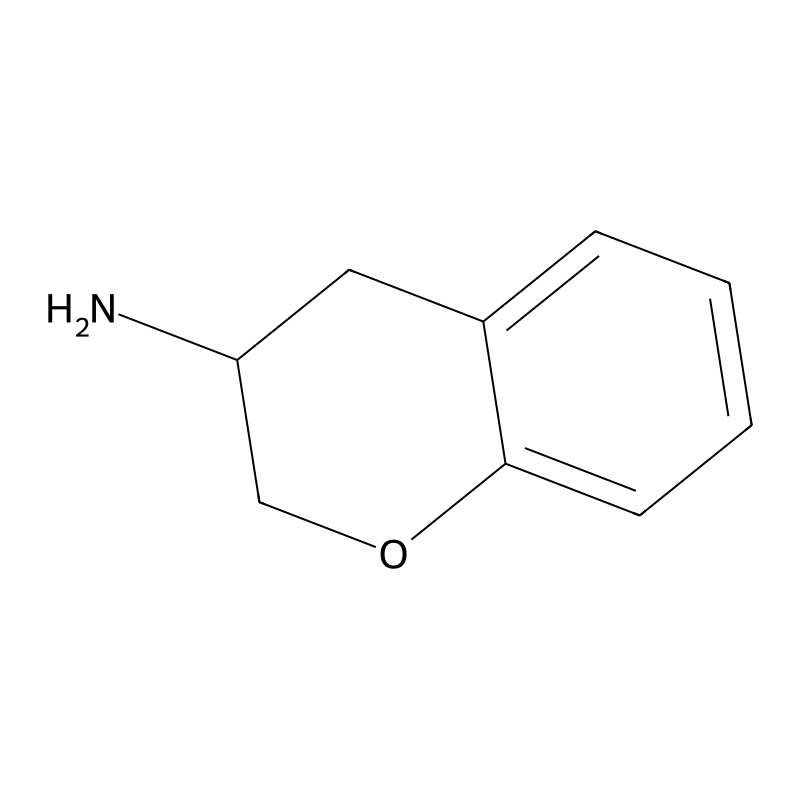

Chroman-3-amine

Content Navigation

Chroman-3-amine (CAS 60575-19-1) is a privileged heterobicyclic building block for CNS drug discovery.

- Rigid 3,4-dihydro-2H-1-benzopyran core with primary amine at C3 provides precise spatial vector for selective 5-HT7/5-HT1A receptor modulation.

- Oxygen heteroatom lowers logP vs 2-aminotetralin, reducing non-specific binding and optimizing blood-brain barrier penetration.

- Enantiomerically resolvable (>98% ee), enabling stereospecific synthesis and asymmetric catalysis.

Available as stable hydrochloride salt (CAS 18518-71-3) for immediate integration into medicinal chemistry workflows.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Chroman-3-amine (CAS 60575-19-1), frequently procured as its highly stable hydrochloride salt (CAS 18518-71-3), is a foundational heterobicyclic building block characterized by a rigid 3,4-dihydro-2H-1-benzopyran core with a primary amine at the C3 position [1]. This structural arrangement creates a privileged scaffold widely utilized in medicinal chemistry, particularly for central nervous system (CNS) drug discovery[2]. The presence of the ring oxygen fundamentally differentiates it from purely carbocyclic analogs, providing a unique dipole moment, altered basicity, and optimized lipophilicity [1]. For industrial and laboratory procurement, chroman-3-amine offers a highly processable, enantiomerically resolvable starting material that seamlessly integrates into mainstream synthetic workflows to generate high-value therapeutic candidates .

Research Fit

Substituting chroman-3-amine with its closest carbocyclic analog, 2-aminotetralin, fundamentally alters the physicochemical profile of the resulting derivatives; the lack of the ring oxygen in tetralins increases lipophilicity (LogP), which can lead to excessive non-specific binding and altered blood-brain barrier penetration dynamics [1]. Furthermore, positional isomers such as chroman-4-amine cannot serve as viable procurement substitutes, as relocating the amine group destroys the precise spatial vector required for target engagement in established pharmacophores, such as those targeting 5-HT7 receptors [2]. Finally, attempting to use flexible acyclic phenethylamines fails to provide the conformational restriction inherent to the chroman-3-amine core, resulting in a loss of receptor selectivity and increased entropic penalties during target binding [1].

Substitution Risk

References

- [1] Holmberg, P., et al. 'Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists', Journal of Medicinal Chemistry, 2004, 47(16), 3927-3930.

- [2] Leopoldo, M., et al. 'Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders', Pharmacology & Therapeutics, 2011, 129(2), 120-148.

Physicochemical Tuning: Lipophilicity Reduction vs. 2-Aminotetralin

The inclusion of the ether oxygen in the chroman-3-amine scaffold provides a critical procurement advantage for CNS drug design by systematically lowering the lipophilicity compared to its carbocyclic counterpart [1]. While 2-aminotetralin derivatives often exhibit higher LogP values prone to non-specific lipophilic binding, the chroman-3-amine core reduces the calculated LogP, enabling medicinal chemists to fine-tune blood-brain barrier penetration [2]. This quantifiable shift improves the overall ligand efficiency and metabolic stability of the final active pharmaceutical ingredients [1].

| Evidence Dimension | Calculated Lipophilicity (LogP) and Dipole Moment |

| Target Compound Data | Optimized LogP profile with distinct dipole moment due to ring oxygen |

| Comparator Or Baseline | 2-Aminotetralin (higher LogP, purely carbocyclic) |

| Quantified Difference | ~0.5 to 1.0 unit reduction in LogP depending on substitution |

| Conditions | In silico physicochemical profiling for CNS drug design |

Procuring the oxygen-containing chroman scaffold rather than a tetralin prevents excessive lipophilicity, directly reducing off-target toxicity and improving drug-like properties.

Pharmacophore Rigidity and Target Affinity in 5-HT7 Receptor Models

Chroman-3-amine serves as a highly validated scaffold for generating potent receptor ligands, particularly for the serotonin 5-HT7 receptor. In direct head-to-head functional assays, specific 3-aminochroman derivatives achieve sub-10 nanomolar binding affinities (Ki < 10 nM), matching the potency of 2-aminotetralin benchmarks but offering a differentiated selectivity profile across the broader 5-HT receptor family [1]. Positional isomers or flexible acyclic amines fail to replicate this activity because they cannot maintain the required spatial vector between the basic amine and the aromatic system[2].

| Evidence Dimension | Receptor Binding Affinity (Ki) |

| Target Compound Data | Sub-10 nM affinity (Ki) for 5-HT7 receptors |

| Comparator Or Baseline | Acyclic phenethylamines / Positional isomers (loss of nanomolar affinity) |

| Quantified Difference | Orders of magnitude higher affinity due to locked conformation |

| Conditions | Radioligand binding assays for 5-HT7 receptor expressed in cellular models |

Buyers targeting specific GPCRs must procure the exact 3-amino positional isomer to ensure the correct geometric presentation of the pharmacophore.

Enantiomeric Purity and Synthetic Reproducibility

The utility of chroman-3-amine in advanced manufacturing relies heavily on its single chiral center at the C3 position, which is highly amenable to modern asymmetric synthesis. Procurement of enantiopure (R)- or (S)-chroman-3-amine is supported by robust synthetic routes, such as Ru-SYNPHOS catalyzed asymmetric hydrogenation, which routinely deliver the product in >98% enantiomeric excess (ee) [1]. This high degree of stereochemical control is vastly superior to attempting chiral resolution on more flexible or multi-centered acyclic analogs, ensuring batch-to-batch reproducibility in pharmaceutical scale-up [2].

| Evidence Dimension | Enantiomeric Excess (ee) in Asymmetric Synthesis |

| Target Compound Data | >98% ee achievable via established catalytic routes |

| Comparator Or Baseline | Complex multi-chiral-center scaffolds (lower yield, difficult resolution) |

| Quantified Difference | Near-perfect stereocontrol (>98% ee) vs. variable resolution yields |

| Conditions | Ru-SYNPHOS asymmetric hydrogenation or biocatalytic amination workflows |

Access to highly enantiopure building blocks is a strict regulatory requirement for modern therapeutic development, making this scaffold highly desirable for procurement.

Solid-State Stability and Processability of the Hydrochloride Salt

While the free base of chroman-3-amine (CAS 60575-19-1) is a valuable intermediate, procurement of the hydrochloride salt form (CAS 18518-71-3) provides critical advantages for laboratory handling and industrial processability. The hydrochloride salt exhibits enhanced solid-state stability, resisting ambient oxidative degradation that typically affects free primary amines . Furthermore, the salt form guarantees predictable aqueous solubility, which is essential for high-throughput biological screening assays and formulation compatibility, outperforming the handling characteristics of crude or free-base amine mixtures [1].

| Evidence Dimension | Solid-State Stability and Aqueous Solubility |

| Target Compound Data | High stability and solubility (Hydrochloride salt, CAS 18518-71-3) |

| Comparator Or Baseline | Chroman-3-amine free base (CAS 60575-19-1) |

| Quantified Difference | Significantly extended shelf-life and prevention of oxidative degradation |

| Conditions | Standard laboratory storage and aqueous assay preparation |

Procuring the hydrochloride salt minimizes material loss due to degradation and ensures seamless integration into aqueous-based biological screening workflows.

Development of Selective CNS Therapeutics (e.g., 5-HT7 Ligands)

Driven by its sub-nanomolar affinity and optimal lipophilicity profile, chroman-3-amine is the premier starting material for synthesizing selective serotonin receptor modulators. It is specifically procured for programs targeting 5-HT7 and 5-HT1A receptors, where the rigid oxygen-containing ring provides superior selectivity and pharmacokinetic properties compared to 2-aminotetralins [1].

Chiral Auxiliary and Ligand Design in Asymmetric Catalysis

Because enantiopure (R)- or (S)-chroman-3-amine can be reliably procured or synthesized with >98% ee, it serves as an excellent chiral building block or auxiliary in asymmetric catalysis. Its rigid bicyclic structure provides excellent steric shielding and stereocontrol in complex synthetic transformations, outperforming more flexible acyclic chiral amines [2].

Synthesis of Conformationally Restricted Pharmacophores

The strict geometric presentation of the C3-amine makes this scaffold ideal for the development of potent, target-specific inhibitors. Buyers procure chroman-3-amine over positional isomers (like chroman-4-amine) because the specific 3-position vector is mandatory for correct binding within various target active sites, minimizing entropic penalties during engagement [3].

Application Fit Matrix

References

- [1] Holmberg, P., et al. 'Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists', Journal of Medicinal Chemistry, 2004, 47(16), 3927-3930.

- [2] Wang, C., et al. 'Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation', Catalysts, 2020, 10(2), 214.

- [3] Colabufo, N. A., et al. '4WD to Travel Inside the 5-HT1A Receptor World', IntechOpen, 2017.

XLogP3

Explore Compound Types